alpha-ENDORPHIN

Übersicht

Beschreibung

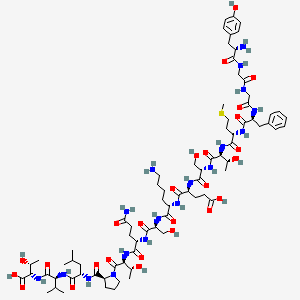

Alpha-endorphin is an endogenous opioid peptide with a length of 16 amino acids . It is one of the three types of endorphins, the other two being beta-endorphins and gamma-endorphins . These endorphins are naturally occurring polypeptides that are predominantly found in the central nervous system in humans . They are known to modulate the perception of pain and mimic the activity of substances like morphine .

Synthesis Analysis

Endorphins are produced primarily by both the anterior lobe of the pituitary gland and in pro-opiomelanocortin (POMC) cells primarily located in the hypothalamus . Alpha-endorphin, along with beta and gamma endorphins, are all derived from the same polypeptide known as pro-opiomelanocortin .Molecular Structure Analysis

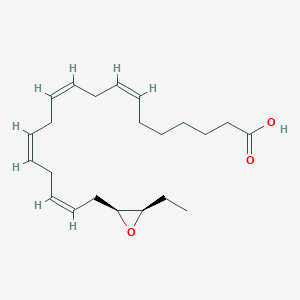

Alpha-endorphin has the amino acid sequence: Tyr - Gly -Gly- Phe - Met - Thr - Ser - Glu - Lys -Ser- Gln -Thr- Pro - Leu - Val -Thr . The primary sequence of alpha-endorphin was determined using mass spectrometry .Chemical Reactions Analysis

Alpha-endorphin interacts with μ-receptors to exert analgesic effects . It has the same C-terminal sequence of β-LPH, allowing these peptides to have a high affinity for opiate binding sites .Physical And Chemical Properties Analysis

Alpha-endorphin has a chemical formula of C77H120N18O26S and a molar mass of 1745.97 g·mol −1 . It contains total 244 bond(s); 124 non-H bond(s), 30 multiple bond(s), 55 rotatable bond(s), 18 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 2 carboxylic acid(s) (aliphatic) .Wissenschaftliche Forschungsanwendungen

Pain Modulation

Alpha-endorphin, along with beta and gamma endorphins, are naturally occurring polypeptides found predominantly in the central nervous system in humans . They interact with μ-receptors to exert analgesic effects , modulating the perception of pain . This makes them a crucial component in the study of pain management and the development of analgesics.

Regulation of Bodily Functions

Endorphins, including alpha-endorphin, are involved in the regulation of various bodily functions . These include:

- Respiration : Endorphins help regulate the rate and depth of breathing .

- Cardiovascular regulation : They play a role in controlling heart rate and blood pressure .

- Gastrointestinal activity : Endorphins influence digestive processes .

- Temperature regulation : They help maintain body temperature within a healthy range .

Learning and Memory

Endorphins also play a role in learning and memory . While the exact mechanisms are still being researched, it’s clear that these peptides are integral to cognitive function.

Sleep Regulation

Research has shown that alpha oscillations, which can be modulated by alpha-endorphin, play a vital role in sleep onset dynamics . This suggests that alpha-endorphin could have potential applications in the study and treatment of sleep disorders.

Behavior Modulation

Studies have shown that alpha-endorphin is the strongest peptide in delaying avoidance behaviors . This suggests potential applications in the study of behavior and the development of treatments for behavioral disorders.

Aging and Cognitive Decline

Alpha-endorphin could potentially be used to counter the decline in alpha frequency observed in older age and cognitive decline . This suggests potential applications in the study of aging and the development of treatments for cognitive decline and dementia.

Wirkmechanismus

- In the CNS, it also interacts with gamma-aminobutyric acid (GABA), leading to increased dopamine release, associated with reward learning .

- Overall, α-endorphin’s interaction with μ-opioid receptors results in pain relief and enhanced mood .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H120N18O26S/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121)/t40-,41-,42-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,60+,61+,62+,63+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXSIJWJXMWBCBX-NWKQFZAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H120N18O26S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | alpha-Endorphin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Alpha-Endorphin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1745.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-ENDORPHIN | |

CAS RN |

61512-76-3 | |

| Record name | alpha-Endorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061512763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride](/img/structure/B3026256.png)

![trans-4-chloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzamide](/img/structure/B3026258.png)

![(2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol](/img/structure/B3026259.png)

![9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt](/img/structure/B3026273.png)

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)

![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)